
(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Overview
Description
(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of alkaloids widely distributed in nature and known for their diverse biological activities
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Thiq analogs are known to influence various biochemical pathways, leading to downstream effects . The specific pathways and effects would depend on the compound’s targets and mode of action.
Result of Action
Thiq analogs are known to exert diverse biological activities, which would result from their interactions with their targets and their influences on biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be achieved through several methods. One common approach involves the Bischler–Napieralski reaction, which is used to construct the isoquinoline core . Another method is the Petasis reaction combined with Pomeranz–Fritsch–Bobbitt cyclization, which provides a convenient route to the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and enantiomeric purity. The use of chiral catalysts and reagents is crucial in ensuring the selective formation of the (S)-enantiomer .
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Neuropharmacological Applications
(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been studied for its potential neuropharmacological effects. It is structurally related to isoquinoline derivatives that exhibit activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds can modulate neurotransmitter systems and may offer neuroprotective benefits.
Case Study: Neuroprotective Properties
A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. The results demonstrated a significant reduction in oxidative stress markers and improved cognitive function in treated subjects compared to controls.
Organic Synthesis
2.1 Building Block for Complex Molecules
In organic synthesis, this compound serves as an important building block for the synthesis of more complex molecules. Its unique structural features allow for various modifications that can lead to the development of new pharmacologically active compounds.
Data Table: Synthesis Pathways
Reaction Type | Product | Yield (%) |
---|---|---|
Alkylation | Modified isoquinoline derivatives | 85 |
Reduction | Tetrahydroisoquinolines | 90 |
Acylation | Carboxylic acid derivatives | 80 |
Potential in Drug Development
3.1 Anticancer Activity
Recent studies have explored the anticancer properties of this compound. Preliminary findings suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
A research project evaluated the cytotoxic effects of this compound on human breast cancer cells. The compound exhibited a dose-dependent inhibition of cell growth with IC50 values indicating potent activity.
Comparison with Similar Compounds
Similar Compounds
®-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: The enantiomer of the (S)-compound, with different biological activities.
1,2,3,4-Tetrahydroisoquinoline: The parent compound, lacking the tert-butyl and carboxylate groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups
Uniqueness
(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its chiral nature and the presence of the tert-butyl and carboxylate groups, which confer specific chemical and biological properties. These features make it a valuable compound in various fields of research and industry .
Biological Activity
(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (TIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
This compound is derived from the tetrahydroisoquinoline scaffold, which is known for its role in various biological systems. The synthesis of TIC can be achieved through several methods including:
- Pictet–Spengler Reaction : A classical method for synthesizing tetrahydroisoquinolines.
- Diels–Alder Reaction : Utilized for constructing complex bicyclic structures.
- Enyne Metathesis : A modern approach that allows for the formation of diverse derivatives .
Anticancer Properties
Research has shown that TIC derivatives exhibit notable anticancer properties. A study demonstrated that certain substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives showed significant anti-proliferative activity against various cancer cell lines. For instance:
- Bcl-2 Inhibition : TIC derivatives have been identified as inhibitors of Bcl-2 family proteins, which are crucial in regulating apoptosis. Compound 11t showed a Ki value of 5.2 µM against Bcl-2 and induced apoptosis in Jurkat cells .
Neuroprotective Effects
The potential neuroprotective effects of TIC have been highlighted in the context of dopaminergic diseases such as Parkinson's disease. The compound has been associated with:
- Dopaminergic Nerve Disease Treatment : TIC derivatives are being explored for their application in treating conditions like Parkinson’s disease through their ability to modulate dopaminergic signaling pathways .
Case Studies
Several case studies have evaluated the efficacy of TIC and its derivatives:
-
Anti-Colon Cancer Activity :
- A study involving 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1) demonstrated its ability to attenuate colon carcinogenesis in animal models by blocking IL-6 mediated signals. M1 treatment resulted in significant reductions in tumor markers and improved histopathological outcomes .
- Inhibition of SARS-CoV-2 Mpro :
Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSUDBIZXKOKGA-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429387 | |
Record name | tert-Butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77497-74-6 | |
Record name | tert-Butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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